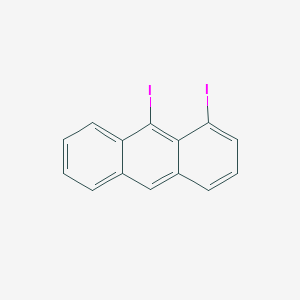

Anthracene, 1,9-diiodo-

Description

BenchChem offers high-quality Anthracene, 1,9-diiodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthracene, 1,9-diiodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

820208-65-9 |

|---|---|

Molecular Formula |

C14H8I2 |

Molecular Weight |

430.02 g/mol |

IUPAC Name |

1,9-diiodoanthracene |

InChI |

InChI=1S/C14H8I2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |

InChI Key |

PDFYWZUXMIBSJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,9-Diiodoanthracene from 1,9-Dichloroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Disubstituted anthracenes are valuable scaffolds in materials science and medicinal chemistry. The conversion of 1,9-dichloroanthracene to 1,9-diiodoanthracene is a key transformation, as the iodo-substituted product offers a more reactive handle for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the synthesis of a diverse range of derivatives. This guide details a proposed synthetic route, a hypothetical experimental protocol, and the underlying chemical principles.

Proposed Synthetic Pathway: The Aromatic Finkelstein Reaction

The synthesis of 1,9-diiodoanthracene from 1,9-dichloroanthracene can be achieved through a copper-catalyzed Finkelstein reaction.[1] Aryl chlorides are generally less reactive than their bromide or iodide counterparts in nucleophilic aromatic substitution. Therefore, a catalyst is typically required to facilitate the halogen exchange. Copper(I) iodide (CuI) is a commonly used catalyst for such transformations, often in the presence of a stabilizing ligand.

The proposed reaction is as follows:

1,9-Dichloroanthracene + 2 NaI --(CuI, Ligand, Solvent, Δ)--> 1,9-Diiodoanthracene + 2 NaCl

The mechanism involves the coordination of the aryl chloride to the copper(I) catalyst, followed by oxidative addition. The iodide anion then displaces the chloride from the copper center, and subsequent reductive elimination yields the desired aryl iodide and regenerates the catalyst. The use of a high-boiling polar aprotic solvent is crucial to dissolve the reactants and to reach the high temperatures often necessary for this transformation. The precipitation of sodium chloride from the reaction mixture can help drive the equilibrium towards the product.[1][2]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization.

Materials:

-

1,9-Dichloroanthracene (1.0 eq)

-

Sodium Iodide (NaI, 2.5 eq)

-

Copper(I) Iodide (CuI, 0.1 eq)

-

N,N'-Dimethylethylenediamine (DMEDA, 0.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,9-dichloroanthracene, sodium iodide, and copper(I) iodide.

-

Purge the flask with dry nitrogen for 15 minutes.

-

Add anhydrous DMF via syringe, followed by the N,N'-dimethylethylenediamine ligand.

-

Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1,9-diiodoanthracene.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis. These values are based on typical conditions for related aromatic Finkelstein reactions and should be used as a starting point for optimization.

| Parameter | Value |

| Reactants | |

| 1,9-Dichloroanthracene | 1.0 mmol (e.g., 247 mg) |

| Sodium Iodide (NaI) | 2.5 mmol (e.g., 375 mg) |

| Copper(I) Iodide (CuI) | 0.1 mmol (e.g., 19 mg) |

| N,N'-Dimethylethylenediamine | 0.2 mmol (e.g., 18 mg) |

| Solvent | |

| Anhydrous DMF | 5 mL |

| Reaction Conditions | |

| Temperature | 130 °C |

| Reaction Time | 24-48 hours |

| Yield (Hypothetical) | |

| Isolated Yield | 60-80% |

Safety Considerations

-

1,9-Dichloroanthracene and 1,9-diiodoanthracene are potential irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Copper(I) iodide is toxic. Avoid inhalation and skin contact.

-

DMF is a reproductive toxin. Work in a well-ventilated fume hood.

-

The reaction should be conducted under an inert atmosphere to prevent oxidation of the copper catalyst.

Conclusion

The synthesis of 1,9-diiodoanthracene from 1,9-dichloroanthracene via a copper-catalyzed Finkelstein reaction represents a feasible and effective strategy. This guide provides a robust starting point for researchers in the field. The provided experimental protocol and reaction parameters are based on established chemical principles and can be optimized to achieve high yields of the desired product, which is a versatile intermediate for the development of novel materials and pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis of Iodoanthracenes at the 1 and 9 Positions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic approaches for obtaining iodoanthracene isomers, with a specific focus on the 1- and 9-substituted products. While electrophilic iodination is a common method for the functionalization of aromatic rings, its application to anthracene presents unique challenges and regioselectivity considerations. This document outlines established protocols, discusses the underlying reaction mechanisms, and presents quantitative data where available.

Introduction: The Regioselectivity of Electrophilic Substitution on Anthracene

Anthracene, a polycyclic aromatic hydrocarbon, exhibits distinct reactivity patterns in electrophilic substitution reactions. The electron density is highest at the C9 and C10 positions, making them the most favorable sites for electrophilic attack. This preference is attributed to the superior resonance stabilization of the corresponding sigma complex (arenium ion) intermediate, which retains two intact benzene rings. Consequently, direct electrophilic substitution on anthracene almost exclusively yields 9-substituted or 9,10-disubstituted products.

Obtaining substitution at the C1 position is significantly more challenging and typically cannot be achieved through direct electrophilic attack on unsubstituted anthracene. The formation of the C1-substituted sigma complex is less energetically favorable as it disrupts the aromaticity of two of the three rings. Therefore, the synthesis of 1-iodoanthracene necessitates alternative strategies, often involving multi-step sequences with pre-functionalized starting materials.

Synthesis of 9-Iodoanthracene

Direct electrophilic iodination of anthracene to produce 9-iodoanthracene is not a commonly employed method due to potential side reactions and the difficulty in controlling the reaction. A more reliable and well-documented approach involves a halogen-metal exchange from a readily available precursor, 9-bromoanthracene, followed by quenching with molecular iodine.

Experimental Protocol: Synthesis of 9-Iodoanthracene from 9-Bromoanthracene[1]

This procedure details the synthesis of 9-iodoanthracene via a lithium-halogen exchange reaction.

Materials:

-

9-Bromoanthracene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution (e.g., 2.4 M in hexanes)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol (MeOH)

-

Sodium bisulfite solution

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 9-bromoanthracene (6.0 g, 23.33 mmol) in anhydrous tetrahydrofuran (100 mL) in a two-necked round-bottomed flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution (14.58 mL of a 2.4 M solution, 35 mmol) dropwise over approximately 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at a temperature between -78 °C and -50 °C for 2 hours.

-

Add solid iodine (10.7 g, 42 mmol) to the reaction mixture.

-

After 45 minutes, slowly warm the mixture to room temperature.

-

Continue to stir the reaction mixture at room temperature for approximately 12 hours.

-

Quench the reaction by adding a small amount of sodium bisulfite solution and stir for 30 minutes.

-

Extract the product with dichloromethane.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure until a small amount of solvent remains.

-

Add anhydrous methanol to precipitate the yellow solid product, 9-iodoanthracene.

-

Isolate the solid by filtration.

Quantitative Data:

| Starting Material | Product | Yield |

| 9-Bromoanthracene | 9-Iodoanthracene | 56.55% |

Reaction Workflow:

Caption: Workflow for the synthesis of 9-iodoanthracene.

Reaction Mechanism: Halogen-Metal Exchange and Iodination

The synthesis of 9-iodoanthracene from 9-bromoanthracene proceeds through a two-step mechanism:

-

Lithium-Halogen Exchange: n-Butyllithium, a strong organolithium base, reacts with 9-bromoanthracene. The butyl group exchanges with the bromine atom to form 9-anthracenyllithium and butyl bromide. This reaction is typically fast at low temperatures.

-

Iodination: The highly nucleophilic 9-anthracenyllithium then reacts with molecular iodine in a straightforward nucleophilic attack to form 9-iodoanthracene and lithium iodide.

Caption: Mechanism of 9-iodoanthracene synthesis.

Synthesis of 1-Iodoanthracene

As previously mentioned, the direct electrophilic iodination of anthracene to yield 1-iodoanthracene is not a feasible synthetic route due to the strong directing effect towards the 9-position. The synthesis of 1-iodoanthracene requires a multi-step approach, often starting from a precursor that facilitates substitution at the desired position.

A comprehensive search of the scientific literature did not yield a standard, reproducible protocol for the direct synthesis of 1-iodoanthracene from unsubstituted anthracene. The methods for achieving substitution at the terminal rings of anthracene often involve the introduction of directing groups or the use of complex, multi-step synthetic pathways.

Challenges and Considerations:

-

Steric Hindrance: The 1-position is more sterically hindered than the 9-position, which further disfavors electrophilic attack at this site.

-

Alternative Strategies: The synthesis of 1-substituted anthracenes might involve strategies such as:

-

Directed Ortho Metalation: Using a directing group at a neighboring position to guide lithiation to the 1-position, followed by quenching with an iodine source.

-

Sandmeyer Reaction: Starting from 1-aminoanthracene, which can be diazotized and subsequently treated with iodide.

-

Cyclization Reactions: Building the anthracene ring system from a precursor that already contains the iodine atom at the desired position.

-

Due to the lack of a well-established, direct protocol for the synthesis of 1-iodoanthracene, a detailed experimental procedure is not provided in this guide. Researchers seeking to synthesize this isomer should consult advanced organic synthesis literature and consider multi-step synthetic strategies.

Challenges in the Direct Electrophilic Iodination of Anthracene

Several challenges complicate the direct electrophilic iodination of anthracene:

-

Chlorination with Iodine Monochloride: The reaction of anthracene with iodine monochloride (ICl) has been reported to yield chlorinated products instead of the expected iodoanthracene.[1] This is due to the polar nature of the I-Cl bond and the potential for an electron transfer mechanism.

-

Oxidation: Anthracene is susceptible to oxidation, particularly at the 9 and 10 positions, to form anthraquinone. This can be a significant side reaction, especially under harsh reaction conditions or in the presence of oxidizing agents.

-

Low Reactivity of Iodine: Molecular iodine (I₂) is a relatively weak electrophile and requires activation, typically with an oxidizing agent or a Lewis acid, to effect iodination of aromatic rings.

Conclusion

The electrophilic iodination of anthracene is heavily biased towards substitution at the 9 and 10 positions. While the synthesis of 9-iodoanthracene can be reliably achieved through a halogen-metal exchange reaction starting from 9-bromoanthracene, the synthesis of 1-iodoanthracene via direct iodination of the parent hydrocarbon is not a practical approach. The preparation of 1-iodoanthracene requires more elaborate synthetic strategies that circumvent the inherent regioselectivity of the anthracene core. This guide provides a detailed and reproducible protocol for the synthesis of 9-iodoanthracene and highlights the key challenges and considerations for the synthesis of iodoanthracene isomers for research and development purposes.

References

Spectroscopic Characterization of 1,9-Diiodoanthracene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest within the scientific community, particularly in the fields of materials science and drug development. Their unique electronic and photophysical properties make them valuable scaffolds for the design of novel therapeutic agents and advanced materials. The introduction of heavy atoms, such as iodine, into the anthracene core can significantly modulate these properties, offering pathways to new functionalities. This technical guide focuses on the spectroscopic characterization of a specific, lesser-studied isomer: 1,9-diiodoanthracene. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific experimental data for this particular compound.

The reactivity of the anthracene ring system is a critical factor in determining the feasibility and outcome of substitution reactions. Electron density calculations and extensive experimental evidence have consistently shown that the 9 and 10 positions (the meso positions) of anthracene are the most electron-rich and sterically accessible sites. Consequently, electrophilic substitution and oxidation reactions preferentially occur at these positions. This inherent reactivity preference makes the synthesis of asymmetrically substituted anthracenes, such as the 1,9-diiodo isomer, a significant synthetic challenge.

While direct spectroscopic data for 1,9-diiodoanthracene is not available, this guide will provide a framework for its characterization based on the known spectroscopic properties of anthracene and its other halogenated derivatives. We will outline the expected spectral features and provide detailed, generalized experimental protocols that would be essential for the characterization of this molecule, should it be synthesized.

Predicted Spectroscopic Properties and Data Presentation

Although no specific quantitative data for 1,9-diiodoanthracene has been found, we can predict the expected spectroscopic characteristics. The following tables are placeholders, structured for the clear presentation of data once it becomes available.

Table 1: Predicted UV-Visible Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | ||

| Dichloromethane | ||

| Acetonitrile |

Table 2: Predicted Fluorescence Emission Data

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Hexane | |||

| Dichloromethane | |||

| Acetonitrile |

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | |||

| H-3 | |||

| H-4 | |||

| H-5 | |||

| H-6 | |||

| H-7 | |||

| H-8 | |||

| H-10 |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | |

| C-2 | |

| C-3 | |

| C-4 | |

| C-4a | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-8a | |

| C-9 | |

| C-9a | |

| C-10 | |

| C-10a |

Table 5: Mass Spectrometry Data

| Technique | Ionization Mode | [M]⁺ (Calculated) | [M]⁺ (Observed) | Major Fragments (m/z) |

| ESI-MS | Positive | |||

| HRMS | EI |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques that would be employed to characterize 1,9-diiodoanthracene.

1. UV-Visible (UV-Vis) Absorption Spectroscopy

-

Objective: To determine the electronic absorption properties of the molecule.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of 1,9-diiodoanthracene of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., hexane, dichloromethane, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.

-

Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

2. Fluorescence Spectroscopy

-

Objective: To investigate the photoluminescent properties of the molecule.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Prepare a dilute solution of 1,9-diiodoanthracene in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Transfer the solution to a quartz fluorescence cuvette.

-

Set the excitation wavelength (typically at the λmax determined by UV-Vis spectroscopy) and record the emission spectrum over a suitable wavelength range.

-

To determine the fluorescence quantum yield (Φ), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum. Key parameters to note are the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J).

-

Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to make unambiguous assignments of all proton and carbon signals.

-

4. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer (e.g., Electrospray Ionization-Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) with an Electron Ionization (EI) source).

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer.

-

For ESI-MS, the sample is ionized by applying a high voltage to a liquid solution, leading to the formation of molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

For EI-HRMS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique provides a precise mass measurement, which can be used to determine the elemental composition.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Visualization of Experimental Workflow

The logical flow for the spectroscopic characterization of a newly synthesized compound like 1,9-diiodoanthracene can be visualized as follows.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 1,9-diiodoanthracene.

Conclusion

While the specific spectroscopic data for 1,9-diiodoanthracene remains elusive in the current body of scientific literature, this guide provides a comprehensive framework for its characterization. The inherent electronic properties of the anthracene core, coupled with the heavy-atom effect of iodine, suggest that 1,9-diiodoanthracene would possess unique photophysical properties worthy of investigation. The detailed experimental protocols and the structured approach to data presentation outlined herein are intended to serve as a valuable resource for researchers embarking on the synthesis and characterization of this and other novel anthracene derivatives. The successful synthesis and subsequent spectroscopic analysis of 1,9-diiodoanthracene would undoubtedly be a valuable contribution to the fields of organic chemistry, materials science, and medicinal chemistry.

An In-depth Technical Guide to the Spectroscopic Characterization of Substituted Anthracenes: The Case of 1,9-Diiodoanthracene

For the attention of: Researchers, scientists, and drug development professionals.

This document will, therefore, provide a detailed framework for the acquisition, presentation, and interpretation of such data, which will be of significant value for researchers working on the synthesis and characterization of novel anthracene derivatives.

Data Presentation: A Template for Spectroscopic Analysis

In the absence of specific data for 1,9-diiodoanthracene, the following tables have been structured to serve as a template for the clear and concise presentation of NMR data for this or analogous compounds. The predicted chemical shifts are based on the analysis of similar halogenated and substituted anthracene derivatives.

Table 1: ¹H NMR Data for 1,9-Diiodoanthracene

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-8 | [Predicted: 7.5 - 7.8] | d | [Predicted: ~8.0] | 2H |

| H-3, H-7 | [Predicted: 7.2 - 7.5] | t | [Predicted: ~7.5] | 2H |

| H-4, H-6 | [Predicted: 8.0 - 8.3] | d | [Predicted: ~8.5] | 2H |

| H-5 | [Predicted: 7.9 - 8.2] | t | [Predicted: ~7.0] | 1H |

| H-10 | [Predicted: 8.8 - 9.2] | s | - | 1H |

Note: Predictions are based on the expected electronic effects of the iodine substituents and the anisotropic effects of the anthracene ring system. Actual values may vary.

Table 2: ¹³C NMR Data for 1,9-Diiodoanthracene

| Position | Chemical Shift (δ, ppm) |

| C-1, C-9 | [Predicted: 90 - 100] |

| C-2, C-8 | [Predicted: 128 - 132] |

| C-3, C-7 | [Predicted: 125 - 128] |

| C-4, C-6 | [Predicted: 127 - 130] |

| C-4a, C-5a | [Predicted: 130 - 134] |

| C-8a, C-9a | [Predicted: 132 - 136] |

| C-10 | [Predicted: 120 - 124] |

| C-10a | [Predicted: 135 - 140] |

Note: The carbon atoms bearing iodine (C-1 and C-9) are expected to be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra, applicable to 1,9-diiodoanthracene and other similar aromatic compounds.

1. Sample Preparation:

-

Approximately 5-10 mg of the solid sample (e.g., 1,9-diiodoanthracene) is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube. The tube is then capped and carefully placed in the NMR spectrometer's autosampler or manually inserted into the magnet.

2. ¹H NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

-

Spectral Width (sw): A spectral width of 16-20 ppm is appropriate for most organic molecules.

-

-

Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied to obtain a flat baseline.

-

Baseline correction is performed to remove any remaining distortions.

-

The spectrum is referenced to the residual solvent peak or the internal TMS standard.

-

Integration of the signals is performed to determine the relative number of protons.

-

3. ¹³C NMR Spectroscopy:

-

Spectrometer: The same spectrometer as for ¹H NMR is used.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon environment.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (d1): A delay of 2-5 seconds is used to allow for the generally longer relaxation times of carbon nuclei.

-

Spectral Width (sw): A spectral width of 200-240 ppm is standard for ¹³C NMR.

-

-

Processing: The processing steps are similar to those for ¹H NMR (Fourier transformation, phase correction, baseline correction, and referencing).

Visualization of a General Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 1,9-diiodoanthracene.

Caption: A typical workflow for the synthesis and characterization of a novel chemical compound.

Crystal Structure Analysis of 1,9-Diiodoanthracene: A Technical Guide

Disclaimer: As of late 2025, a comprehensive search of scientific literature and crystallographic databases reveals no specific experimental data on the crystal structure of 1,9-diiodoanthracene. The synthesis and crystallographic analysis of this particular isomer have not been reported.

Therefore, this technical guide provides a representative framework for the crystal structure analysis of a dihalogenated anthracene, using the well-characterized 9,10-dibromoanthracene as a primary example. The experimental protocols, data presentation, and workflow visualizations are based on established methodologies for small molecule crystallography and are intended to serve as a blueprint for the prospective analysis of 1,9-diiodoanthracene.

Synthesis and Crystallization

The initial and often most challenging step in crystal structure analysis is the synthesis of a pure, crystalline sample. The following is a representative protocol for the synthesis of a dihaloanthracene, specifically 9,10-dibromoanthracene, which can be adapted for other halogenated anthracenes.

Experimental Protocol: Synthesis of 9,10-Dibromoanthracene

This procedure is adapted from established methods for the bromination of anthracene.[1][2]

Materials:

-

Anthracene

-

Carbon tetrachloride (or a safer alternative like dichloromethane)[3]

-

Bromine

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Reflux condenser

Procedure:

-

A suspension of anthracene is prepared in a suitable solvent, such as carbon tetrachloride, in a round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser.[1][2]

-

Bromine is added slowly to the stirring suspension from the dropping funnel. The reaction is typically carried out in the cold to control the reaction rate.[1]

-

Vigorous stirring is crucial to prevent the starting material from being coated with the less soluble product.[1]

-

After the addition of bromine is complete, the mixture is gently warmed to reflux for approximately one hour to ensure the reaction goes to completion.[1][2]

-

The mixture is then allowed to cool, and the crude 9,10-dibromoanthracene is collected by filtration.[1][2]

-

The collected solid is washed with a small amount of cold solvent to remove impurities.[1]

-

For single-crystal growth, the crude product is purified by recrystallization. A suitable solvent for recrystallization is toluene or by extraction with carbon tetrachloride.[1] Slow evaporation of the solvent from a saturated solution is a common method for growing single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their three-dimensional atomic structure can be determined using X-ray crystallography.

Experimental Protocol: Small Molecule X-ray Crystallography

The following is a generalized workflow for the structure determination of a small organic molecule.[4][5][6]

-

Crystal Mounting: A single crystal of appropriate size (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a full sphere of diffraction data.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are typically used.[5]

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, and thermal displacement parameters.

-

Structure Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Crystallographic Data

The results of a crystal structure analysis are summarized in a set of crystallographic data.

Quantitative Data for 9,10-Dibromoanthracene

The following table presents representative crystallographic data for 9,10-dibromoanthracene.

| Parameter | Value for 9,10-Dibromoanthracene |

| Chemical Formula | C₁₄H₈Br₂ |

| Formula Weight | 336.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.92 |

| b (Å) | 10.58 |

| c (Å) | 12.01 |

| α (°) | 90 |

| β (°) | 113.4 |

| γ (°) | 90 |

| Volume (ų) | 1154 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.93 |

Note: The unit cell parameters can vary slightly between different reported structures.

Hypothetical Quantitative Data for 1,9-Diiodoanthracene

The following table presents a hypothetical set of crystallographic data for 1,9-diiodoanthracene. This data is an educated estimation based on the structure of related compounds and is not experimentally determined . The larger van der Waals radius of iodine compared to bromine would likely result in a larger unit cell volume.

| Parameter | Hypothetical Value for 1,9-Diiodoanthracene |

| Chemical Formula | C₁₄H₈I₂ |

| Formula Weight | 430.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.2 |

| b (Å) | ~10.8 |

| c (Å) | ~12.5 |

| α (°) | 90 |

| β (°) | ~114 |

| γ (°) | 90 |

| Volume (ų) | ~1250 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~2.28 |

Visualizations

Diagrams are essential for representing complex workflows and relationships in scientific research.

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the key stages in the determination of a crystal structure, from synthesis to final data deposition.

Experimental workflow for small molecule crystal structure analysis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

Unveiling the Photophysical Landscape of 1,9-Diiodoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Heavy-Atom Effect in Iodinated Anthracenes

The introduction of heavy atoms, such as iodine, into an aromatic system like anthracene dramatically influences its photophysical properties. This phenomenon, known as the heavy-atom effect, is primarily driven by enhanced spin-orbit coupling. Increased spin-orbit coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).

This has several key consequences for 1,9-diiodoanthracene:

-

Reduced Fluorescence Quantum Yield (Φ_F): As ISC becomes a more efficient de-excitation pathway, the competing process of fluorescence is diminished.

-

Shortened Fluorescence Lifetime (τ_F): The increased rate of intersystem crossing provides an additional, rapid decay channel for the S₁ state, leading to a shorter fluorescence lifetime.

-

Enhanced Phosphorescence: While often weak or absent for parent anthracene at room temperature, the efficient population of the T₁ state in 1,9-diiodoanthracene is expected to result in observable phosphorescence, particularly at low temperatures.

Anticipated Photophysical Properties

Based on the photophysics of other halogenated anthracenes and the principles of the heavy-atom effect, the following properties for 1,9-diiodoanthracene are anticipated. It is important to note that these are expected values and require experimental verification.

| Property | Expected Value/Characteristic | Rationale |

| Absorption Maximum (λ_abs) | ~350 - 400 nm in non-polar solvents | The characteristic vibronic structure of the anthracene core is expected to be preserved, with a slight red-shift due to the iodo substituents. |

| Emission Maximum (λ_em) | ~400 - 450 nm in non-polar solvents | Similar to other anthracenes, a Stokes shift is expected, with the emission spectrum being a mirror image of the absorption spectrum. |

| Fluorescence Quantum Yield (Φ_F) | Significantly < 0.3 (the value for unsubstituted anthracene) | The strong spin-orbit coupling induced by the two iodine atoms will heavily favor intersystem crossing over fluorescence.[1] |

| Fluorescence Lifetime (τ_F) | Expected to be in the low nanosecond or picosecond range. | The rapid rate of intersystem crossing will provide a fast non-radiative decay channel for the singlet excited state.[1] |

| Intersystem Crossing Rate (k_ISC) | High (e.g., > 10⁸ s⁻¹) | The heavy-atom effect of iodine is known to dramatically increase the rate of intersystem crossing in aromatic systems.[1][2] |

| Triplet State Energy (E_T) | ~1.8 - 2.0 eV | The triplet state energy is generally less sensitive to substitution than the singlet state energy. |

| Phosphorescence | Potentially observable, especially at low temperatures (e.g., 77 K). | The high efficiency of intersystem crossing will lead to a significant population of the triplet state, making phosphorescence a more probable de-excitation pathway. |

Experimental Protocols

To experimentally determine the photophysical properties of 1,9-diiodoanthracene, the following standard spectroscopic techniques would be employed.

Synthesis of 1,9-Diiodoanthracene

A plausible synthetic route, based on known organic reactions, is the Sandmeyer reaction starting from 1,9-diaminoanthracene.

Methodology:

-

Diazotization: 1,9-Diaminoanthracene is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding bis(diazonium) salt.

-

Iodination: An aqueous solution of potassium iodide (KI) is then added to the solution of the diazonium salt. The mixture is allowed to warm to room temperature, and nitrogen gas will be evolved.

-

Workup and Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica gel.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and the fluorescence quantum yield.

Methodology:

-

Sample Preparation: Solutions of 1,9-diiodoanthracene are prepared in spectroscopic grade solvents (e.g., cyclohexane, toluene, acetonitrile) with concentrations adjusted to have an absorbance of ~0.1 at the excitation wavelength for fluorescence measurements.

-

Absorption Spectroscopy: UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer.

-

Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set to the absorption maximum.

-

Fluorescence Quantum Yield (Φ_F): The quantum yield is determined relative to a well-characterized standard, such as 9,10-diphenylanthracene (Φ_F = 0.95 in cyclohexane). The integrated fluorescence intensity of the sample is compared to that of the standard, correcting for differences in absorbance and the refractive index of the solvents.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_F).

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC): This is the preferred method for measuring nanosecond lifetimes.

-

Instrumentation: A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) is used to excite the sample. The emitted photons are detected by a high-speed detector (e.g., a microchannel plate photomultiplier tube), and the time difference between the excitation pulse and the detected photon is measured.

-

Data Analysis: The decay of fluorescence intensity over time is fitted to an exponential function to extract the fluorescence lifetime.

Transient Absorption Spectroscopy

Objective: To directly observe the formation and decay of the triplet state.

Methodology:

-

Pump-Probe Setup: A femtosecond or picosecond laser pulse (the "pump") excites the sample. A second, broadband pulse (the "probe") is passed through the sample at a variable time delay after the pump pulse.

-

Data Acquisition: The change in absorbance of the probe beam is measured as a function of wavelength and time delay. This allows for the observation of excited-state absorption, including the characteristic T₁-Tₙ absorption of the triplet state.

-

Kinetics Analysis: The rise time of the triplet absorption signal can provide a direct measure of the intersystem crossing rate (k_ISC), while its decay provides the triplet lifetime.

Visualizing the Photophysical Processes

The Jablonski diagram below illustrates the key photophysical pathways for 1,9-diiodoanthracene, highlighting the impact of the heavy-atom effect.

This diagram illustrates the excitation of the molecule from the ground singlet state (S₀) to the first excited singlet state (S₁) upon absorption of a photon. From S₁, the molecule can relax via several pathways: weak fluorescence, or rapid and efficient intersystem crossing to the triplet state (T₁). The triplet state can then decay back to the ground state via slow phosphorescence or non-radiative processes. The bold arrow for intersystem crossing emphasizes its dominance due to the heavy-atom effect.

References

An In-depth Technical Guide to the Solubility of 1,9-Diiodoanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1,9-diiodoanthracene in organic solvents. Due to a lack of specific experimental data in publicly available literature, this document provides a detailed predictive analysis of its solubility based on its molecular structure and established chemical principles. Furthermore, a comprehensive, generalized experimental protocol for determining the solubility of 1,9-diiodoanthracene is presented, intended to guide researchers in generating empirical data. This guide includes a workflow diagram for the experimental protocol to ensure clarity and reproducibility.

Predicted Solubility Profile of 1,9-Diiodoanthracene

1,9-Diiodoanthracene is a polycyclic aromatic hydrocarbon (PAH) substituted with two iodine atoms. Its solubility in various organic solvents is dictated by its molecular structure, specifically the large, nonpolar anthracene core and the polarizable iodo-substituents.

The fundamental principle governing solubility is "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Nonpolar Solvents: The large, aromatic anthracene backbone of 1,9-diiodoanthracene is nonpolar and lipophilic. Therefore, it is predicted to have good solubility in nonpolar aromatic solvents such as toluene , benzene , and xylenes , where pi-pi stacking interactions can occur between the solvent and the anthracene core. Good solubility is also expected in other nonpolar solvents like carbon disulfide and hexane , although likely to a lesser extent than in aromatic solvents.

-

Polar Aprotic Solvents: The presence of two iodine atoms introduces significant London dispersion forces and some degree of polarity to the molecule. This suggests that 1,9-diiodoanthracene will likely exhibit moderate to good solubility in polar aprotic solvents. Solvents such as dichloromethane (DCM) , chloroform , tetrahydrofuran (THF) , and 1,4-dioxane are predicted to be effective at solvating the molecule. Dichloromethane and chloroform are often good solvents for a wide range of organic compounds.

-

Polar Protic Solvents: Polar protic solvents, such as alcohols (methanol, ethanol) and water , are generally poor solvents for large, nonpolar molecules. The strong hydrogen bonding network in these solvents makes it energetically unfavorable to create a cavity for the large 1,9-diiodoanthracene molecule. Therefore, the solubility in these solvents is expected to be very low.

Summary of Predicted Solubility:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aromatic | High | Strong pi-pi stacking interactions between the anthracene core and the aromatic solvent. |

| Other Nonpolar | Moderate | Favorable van der Waals interactions. |

| Polar Aprotic | Moderate to High | A balance of dispersion forces and dipole-dipole interactions can effectively solvate the molecule. |

| Polar Protic | Very Low | The high energy cost of disrupting the solvent's hydrogen-bonding network. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of 1,9-diiodoanthracene in a range of organic solvents. This method is based on the isothermal shake-flask method, a common and reliable technique.

Objective: To quantitatively determine the solubility of 1,9-diiodoanthracene in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

1,9-Diiodoanthracene (high purity)

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethanol)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,9-diiodoanthracene to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, with excess solid present.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved 1,9-diiodoanthracene.

-

The solubility can then be expressed in g/L or mg/mL.

-

-

Spectroscopic/Chromatographic Method (for higher accuracy):

-

Prepare a series of standard solutions of 1,9-diiodoanthracene of known concentrations in the solvent of interest.

-

Generate a calibration curve using a UV-Vis spectrophotometer (at the λmax of 1,9-diiodoanthracene) or an HPLC system.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements for each solvent, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 1,9-diiodoanthracene.

Caption: Experimental workflow for determining the solubility of 1,9-diiodoanthracene.

Conclusion

Theoretical Examination of 1,9-Diiodoanthracene's Electronic Structure: A Methodological Whitepaper

For the attention of: Researchers, scientists, and drug development professionals.

October 28, 2025

Abstract

This document outlines a comprehensive theoretical framework for the investigation of the electronic structure of 1,9-diiodoanthracene. Despite a thorough review of current literature, specific theoretical calculations and associated quantitative data for 1,9-diiodoanthracene are not publicly available. Consequently, this whitepaper presents a generalized, in-depth technical guide based on established computational methodologies for analogous anthracene derivatives. It is designed to serve as a foundational resource for researchers intending to undertake such a study. The protocols detailed herein, utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide a robust pathway for determining key electronic and structural parameters of 1,9-diiodoanthracene.

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest within the scientific community, particularly in the fields of materials science and drug development. The strategic placement of substituents on the anthracene core can profoundly influence the molecule's electronic properties, leading to tailored photophysical and chemical behaviors. The 1,9-diiodoanthracene isomer, with heavy iodine atoms in sterically hindered positions, is of particular interest for its potential in applications such as organic electronics and as a building block in medicinal chemistry.

A comprehensive understanding of the electronic structure of 1,9-diiodoanthracene is paramount for predicting its reactivity, stability, and spectroscopic characteristics. Theoretical calculations provide a powerful, non-invasive means to elucidate these properties at the molecular level. This guide details the standard computational protocols that would be employed to achieve this.

Theoretical Methodology: A Standard Protocol

The following sections outline a robust computational workflow for the theoretical characterization of 1,9-diiodoanthracene's electronic structure.

Geometry Optimization

The initial and most critical step in the theoretical analysis is the determination of the molecule's ground-state equilibrium geometry.

Protocol:

-

Initial Structure: A starting 3D structure of 1,9-diiodoanthracene is constructed using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable functional for organic molecules.[1]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for geometry optimization. For molecules containing heavy atoms like iodine, it is crucial to employ a basis set that includes effective core potentials (ECPs), such as the LANL2DZ basis set, to account for relativistic effects.

-

Software: The calculations would be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

-

Verification: A frequency calculation is subsequently performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be undertaken.

Protocol:

-

Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. This allows for the quantification of atomic charges and the investigation of intramolecular interactions.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is particularly useful for predicting intermolecular interactions and reactivity.

Predicted Quantitative Data and Presentation

While specific data for 1,9-diiodoanthracene is unavailable, a theoretical study would yield the quantitative data outlined in the tables below. These tables serve as templates for the presentation of calculated results.

Table 1: Calculated Geometric Parameters for 1,9-Diiodoanthracene

| Parameter | Calculated Value (Å or °) |

| C-I Bond Length | Value |

| C-C Bond Lengths (Aromatic) | Range of Values |

| C-C-C Bond Angles (Aromatic) | Range of Values |

| Dihedral Angles | Value |

Table 2: Calculated Electronic Properties of 1,9-Diiodoanthracene

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Visualization of Computational Workflow and Molecular Properties

Visual representations are essential for conveying complex theoretical concepts and results. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the conceptual electronic structure of 1,9-diiodoanthracene.

Conclusion

While direct computational data for 1,9-diiodoanthracene remains to be published, this whitepaper provides a comprehensive and technically detailed guide for researchers to conduct such an investigation. The outlined DFT and TD-DFT protocols are well-established for anthracene derivatives and are expected to yield reliable and insightful results. The successful application of these methods will provide crucial data on the geometric and electronic properties of 1,9-diiodoanthracene, thereby facilitating its potential applications in materials science and medicinal chemistry. This document serves as a foundational blueprint for future theoretical explorations of this intriguing molecule.

References

The Untapped Potential: A Technical Guide to the Reactivity of C-I Bonds in 1,9-Diiodoanthracene

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

1,9-Diiodoanthracene presents a unique molecular scaffold with significant potential for the synthesis of novel polycyclic aromatic hydrocarbons and functional materials. The strategic placement of iodine atoms at the sterically hindered peri-positions governs its reactivity, offering distinct opportunities for selective functionalization. This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bonds in 1,9-diiodoanthracene, drawing upon established principles of aryl iodide chemistry and data from related anthracene derivatives. Due to the limited availability of direct experimental data for this specific isomer, this paper extrapolates expected reactivity and provides general experimental frameworks.

Introduction: The Enigmatic 1,9-Diiodoanthracene

Anthracene and its derivatives are a cornerstone of materials science and medicinal chemistry. While the vast majority of research has focused on the functionalization of the electronically favored 9 and 10 positions, the 1,9-disubstituted isomers remain a relatively unexplored class of compounds. 1,9-Diiodoanthracene, in particular, is a promising precursor for the synthesis of complex molecular architectures through modern cross-coupling methodologies. The C-I bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in a variety of transformations.

Synthesis of 1,9-Diiodoanthracene: A Synthetic Challenge

The direct iodination of anthracene is known to favor substitution at the 9 and 10 positions due to the electronic properties of the anthracene core. Therefore, the synthesis of 1,9-diiodoanthracene is not a trivial endeavor and likely requires a multi-step synthetic sequence. Plausible, though undocummented, synthetic strategies could involve:

-

Directed Ortho-Metalation: Utilizing a directing group at the 1-position to guide a second iodination to the 9-position.

-

Sandmeyer Reaction: Starting from a suitably substituted aminoanthracene precursor.

-

Multi-step Synthesis from Anthraquinone Derivatives: Employing functional group interconversions on a 1,9-disubstituted anthraquinone scaffold.

The inherent steric strain resulting from the proximity of the two bulky iodine atoms at the peri-positions is a critical factor to consider in any synthetic approach.

Reactivity of the C-I Bonds

The C-I bonds in 1,9-diiodoanthracene are anticipated to exhibit reactivity characteristic of aryl iodides, serving as versatile handles for the formation of new carbon-carbon and carbon-heteroatom bonds. The primary modes of reactivity are expected to be transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the formation of C-C bonds. The C-I bonds in 1,9-diiodoanthracene are expected to be highly susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle.

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound. This is a robust and widely used method for the formation of biaryl compounds.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures.

Signaling Pathway for Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Copper-Catalyzed Ullmann Coupling

The Ullmann reaction, a classical method for forming C-C and C-heteroatom bonds, utilizes copper catalysis. It is particularly effective for the homocoupling of aryl iodides to form biaryls or for the synthesis of diaryl ethers and amines.

Quantitative Data (Estimated and Comparative)

Table 1: Estimated ¹H NMR Chemical Shifts for 1,9-Diiodoanthracene

| Proton Position | Estimated Chemical Shift (ppm) | Multiplicity | Rationale |

| H-2, H-8 | 8.0 - 8.3 | Doublet | Deshielded due to proximity to iodine and the bay region. |

| H-3, H-7 | 7.4 - 7.6 | Triplet | Typical aromatic region, less affected by substituents. |

| H-4, H-6 | 7.6 - 7.8 | Triplet | Typical aromatic region. |

| H-5 | 7.9 - 8.1 | Doublet | Deshielded due to proximity to the bay region. |

| H-10 | 8.5 - 8.8 | Singlet | Significantly deshielded due to the peri-interaction with two iodine atoms. |

Table 2: Estimated ¹³C NMR Chemical Shifts for 1,9-Diiodoanthracene

| Carbon Position | Estimated Chemical Shift (ppm) | Rationale |

| C-1, C-9 | 95 - 105 | Carbon directly attached to iodine, showing a characteristic upfield shift (heavy atom effect). |

| C-2, C-8 | 128 - 132 | Aromatic CH. |

| C-3, C-7 | 125 - 128 | Aromatic CH. |

| C-4, C-6 | 126 - 129 | Aromatic CH. |

| C-4a, C-5a | 130 - 133 | Quaternary carbons in the aromatic system. |

| C-8a, C-10a | 131 - 134 | Quaternary carbons adjacent to the substituted positions. |

| C-10 | 124 - 127 | Aromatic CH. |

Experimental Protocols (General)

The following are generalized protocols for key reactions that would be applicable to 1,9-diiodoanthracene. Optimization of reaction conditions would be necessary.

General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add 1,9-diiodoanthracene (1.0 eq), the corresponding arylboronic acid (2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (4.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

-

To a flame-dried Schlenk flask, add 1,9-diiodoanthracene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst such as CuI (5 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as triethylamine or a mixture of toluene and a suitable amine.

-

Add the terminal alkyne (2.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

1,9-Diiodoanthracene remains a molecule of significant synthetic interest, primarily due to the untapped potential of its C-I bonds. While direct experimental evidence is lacking, the principles of modern organic chemistry allow for a robust prediction of its reactivity. The development of a reliable synthetic route to 1,9-diiodoanthracene is the most critical next step to unlocking its utility. Subsequent detailed studies of its reactivity in various cross-coupling reactions will undoubtedly pave the way for the creation of novel materials with unique photophysical properties and complex molecular architectures relevant to drug discovery. This guide serves as a foundational document to stimulate and guide future research in this promising area.

A Technical Guide to the Anticipated Thermal Stability and Decomposition of 1,9-Diiodoanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Diiodoanthracene is a halogenated polycyclic aromatic hydrocarbon (PAH) with potential applications in organic synthesis, materials science, and medicinal chemistry. The presence of two iodine atoms on the anthracene core at sterically hindered peri-positions suggests a unique chemical reactivity and thermal behavior. Understanding the thermal stability and decomposition pathways of this molecule is crucial for its safe handling, processing, and for predicting its behavior in various applications, particularly in drug development where thermal processing steps are common.

The thermal stability of iodo-substituted aromatic compounds is primarily dictated by the strength of the carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds. Thermal energy can induce homolytic cleavage of the C-I bond, leading to the formation of highly reactive radical species. The subsequent reactions of these radicals determine the overall decomposition pathway and the nature of the resulting products.

Anticipated Thermal Behavior and Decomposition

Based on the general principles of physical organic chemistry and findings for related compounds, the thermal decomposition of 1,9-diiodoanthracene is expected to proceed through the following stages:

-

Initiation: The process will likely be initiated by the homolytic cleavage of one of the C-I bonds, as this is anticipated to be the weakest bond in the molecule. This will result in the formation of an anthracenyl radical and an iodine radical. The temperature at which this occurs is the onset of decomposition.

-

Propagation: The highly reactive anthracenyl radical can then undergo a variety of reactions, including:

-

Hydrogen abstraction from other molecules.

-

Reaction with other radical species.

-

Intramolecular rearrangement or cyclization.

-

Cleavage of the second C-I bond to form a di-radical species.

-

-

Termination: The radical chain reactions will terminate through the combination of two radical species.

The decomposition products are expected to be a complex mixture, potentially including anthracene, mono-iodoanthracene isomers, bi-anthracene derivatives, and polymeric materials. The liberation of elemental iodine (I₂) is also a highly probable outcome.

The following diagram illustrates a conceptual workflow for the experimental investigation of the thermal decomposition of an iodo-aromatic compound like 1,9-diiodoanthracene.

Key Factors Influencing Thermal Stability

Several factors are expected to influence the thermal stability of 1,9-diiodoanthracene:

-

Carbon-Iodine Bond Dissociation Energy (BDE): The C(sp²)-I bond is relatively weak (around 272 kJ/mol), making it susceptible to thermal cleavage. The specific BDE in 1,9-diiodoanthracene may be influenced by the electronic properties of the anthracene ring and steric interactions between the peri-substituents.

-

Steric Strain: The iodine atoms at the 1 and 9 positions of the anthracene core are in close proximity, leading to significant steric strain. This strain can weaken the C-I bonds and lower the decomposition temperature.

-

Resonance Stabilization: The anthracene ring is a large, conjugated system that can stabilize the radical intermediates formed during decomposition, thereby facilitating the decomposition process.

-

Reaction Environment: The presence of oxygen, solvents, or other reactive species can significantly alter the decomposition pathway and the final products.

The anticipated decomposition pathway, highlighting the initial C-I bond cleavage, is depicted in the following diagram.

Recommended Experimental Protocols for Characterization

To empirically determine the thermal stability and decomposition of 1,9-diiodoanthracene, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Methodology:

-

Accurately weigh 5-10 mg of 1,9-diiodoanthracene into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon to study inert decomposition, or air to study oxidative decomposition).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

-

Methodology:

-

Accurately weigh 2-5 mg of 1,9-diiodoanthracene into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent sublimation before decomposition. A pinhole can be made in the lid if the evolution of gaseous products is expected.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow to the sample relative to the reference.

-

The melting point will appear as an endothermic peak. Decomposition may be observed as a subsequent endothermic or exothermic event.

-

Analysis of Decomposition Products

-

Objective: To identify the chemical structures of the volatile and non-volatile decomposition products.

-

Methodology:

-

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases from the TGA can be directly analyzed by MS or FTIR to identify volatile decomposition products in real-time.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A small amount of the sample is rapidly heated to a specific temperature in a pyrolyzer, and the resulting fragments are separated by GC and identified by MS.

-

Preparative Pyrolysis followed by Spectroscopic Analysis: A larger sample can be heated in a tube furnace under controlled conditions. The solid residue and condensed volatile products can be collected and analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry to elucidate their structures.

-

Data Presentation

While specific quantitative data for 1,9-diiodoanthracene is unavailable, the following table structure is recommended for organizing experimental results once they are obtained.

| Thermal Property | Method | Value | Notes |

| Melting Point (Tₘ) | DSC | e.g., 200-210 °C | Onset temperature of the melting endotherm. |

| Enthalpy of Fusion (ΔHբ) | DSC | e.g., 25-30 kJ/mol | Area under the melting peak. |

| Onset of Decomposition (Tₒ) | TGA | e.g., 250-260 °C | Temperature at 5% mass loss. |

| Temperature of Max. Decomposition Rate (Tₘₐₓ) | TGA (DTG curve) | e.g., 280-290 °C | Peak of the derivative thermogravimetric (DTG) curve. |

| Residual Mass at 600 °C | TGA | e.g., 5-10 % | Indicates the formation of non-volatile char. |

| Major Decomposition Products | Py-GC-MS, TGA-MS | e.g., Iodine, Anthracene | List of identified compounds. |

Conclusion

The thermal stability and decomposition of 1,9-diiodoanthracene are critical parameters for its practical application. Although direct experimental data is currently lacking, a comprehensive understanding can be built upon the established principles of thermal analysis and the behavior of similar iodo-aromatic compounds. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize the thermal properties of this intriguing molecule. The anticipated low thermal stability due to the labile C-I bonds and steric hindrance necessitates careful handling and processing of 1,9-diiodoanthracene at elevated temperatures.

Methodological & Application

Application Notes: Suzuki Coupling Reactions with 1,9-Diiodoanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique photophysical properties, making them valuable scaffolds in the development of organic light-emitting diodes (OLEDs), molecular sensors, and fluorescent probes.[3] Furthermore, substituted anthracenes are key intermediates in the synthesis of various therapeutic agents.[3][4]

The targeted synthesis of 1,9-disubstituted anthracenes via Suzuki coupling with 1,9-diiodoanthracene offers a direct route to novel molecular architectures. The introduction of aryl or heteroaryl moieties at these specific positions can significantly modulate the electronic and steric properties of the anthracene core, leading to new materials and potential drug candidates. However, it is important to note that Suzuki reactions involving the sterically hindered 1 and 9 positions of the anthracene core can be challenging and may require carefully optimized reaction conditions.[5][6][7] This document provides a generalized protocol and application notes based on established Suzuki-Miyaura coupling methodologies for dihaloaromatic compounds, offering a starting point for the development of specific reaction conditions for 1,9-diiodoanthracene.

Challenges and Considerations

Successfully achieving a Suzuki coupling with 1,9-diiodoanthracene is contingent on overcoming several potential challenges:

-

Steric Hindrance: The peri-positions (1 and 9) on the anthracene nucleus are sterically congested. This can hinder the approach of the bulky palladium catalyst and the boronic acid coupling partner, potentially leading to lower reaction rates and yields. The choice of a suitable bulky and electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]

-

Double vs. Mono-Coupling: As a diiodo-substituted starting material, 1,9-diiodoanthracene can undergo both mono- and double-Suzuki coupling. Controlling the stoichiometry of the boronic acid and careful selection of reaction time and temperature can allow for the selective synthesis of either the mono- or di-substituted product.

-

Catalyst Selection: A variety of palladium catalysts can be employed for Suzuki couplings. For sterically demanding substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[6] Catalyst precursors like Pd(PPh3)4, Pd2(dba)3, and Pd(OAc)2 are commonly used in conjunction with the desired ligand.

-

Base and Solvent Choice: The choice of base and solvent system is critical for an efficient Suzuki reaction. A wide range of bases, including carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides, can be used.[8] The solvent system often consists of an organic solvent such as toluene, dioxane, or THF, frequently with the addition of water to facilitate the dissolution of the inorganic base.[1]

Applications in Research and Drug Development

The 1,9-disubstituted anthracene scaffold holds significant potential in various fields:

-

Materials Science: The tailored introduction of chromophoric and electronically active groups can lead to novel materials for OLEDs, organic photovoltaics, and fluorescent sensors. The steric interactions between the 1- and 9-substituents can lead to twisted molecular geometries, which can be beneficial for achieving high quantum yields in emissive devices.

-

Drug Discovery: The anthracene core is present in a number of bioactive molecules. The ability to functionalize the 1 and 9 positions provides access to a wider chemical space for the development of new therapeutic agents, including potential anticancer agents and central nervous system drugs.[3][4][9][10]

-

Molecular Probes: The rigid anthracene framework, when appropriately functionalized, can serve as a scaffold for the design of fluorescent probes for detecting ions, small molecules, and biomacromolecules.

General Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of related dihaloaromatic compounds. These can serve as a starting point for the optimization of reactions with 1,9-diiodoanthracene.

Table 1: Representative Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Target Substrate Type |

| Pd(PPh3)4 | (none) | 1-5 | General aryl halides |

| Pd2(dba)3 | SPhos | 1-3 | Sterically hindered aryl halides |